molecular formula C13H13NO3S B8274184 2-(4-Methoxyphenylamino)-2-(thiophen-3-yl)acetic acid

2-(4-Methoxyphenylamino)-2-(thiophen-3-yl)acetic acid

Cat. No. B8274184
M. Wt: 263.31 g/mol
InChI Key: PEDGEGPGMKPYKU-UHFFFAOYSA-N
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Patent
US08629160B2

Procedure details

A mixture of thiophen-3-ylboronic acid (339 mg, 2.65 mmol), 2-oxoacetic acid hydrate (244 mg, 2.65 mmol), and 4-methoxyaniline (326 mg, 2.65 mmol) was heated under microwave irradiation at 100° C. for 1 hour. The precipitate was recovered and washed sequentially with acetonitrile, DCM and Et2O. The compound was dried under vacuum at 40° C. to obtain 2-(4-methoxyphenylamino)-2-(thiophen-3-yl)acetic acid (540 mg, 77% yield).
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.O.O=[CH:11][C:12]([OH:14])=[O:13].[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>>[CH3:15][O:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH:11]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[C:12]([OH:14])=[O:13])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
339 mg
Type
reactant
Smiles
S1C=C(C=C1)B(O)O
Name
Quantity
244 mg
Type
reactant
Smiles
O.O=CC(=O)O
Name
Quantity
326 mg
Type
reactant
Smiles
COC1=CC=C(N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
WASH
Type
WASH
Details
washed sequentially with acetonitrile, DCM and Et2O
CUSTOM
Type
CUSTOM
Details
The compound was dried under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(C(=O)O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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